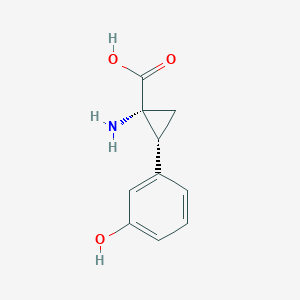

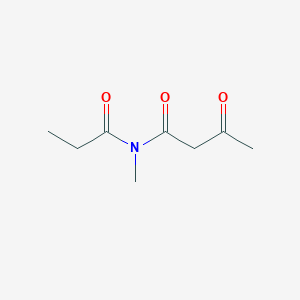

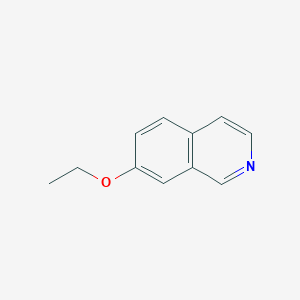

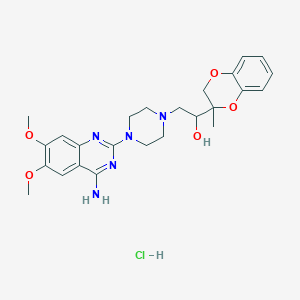

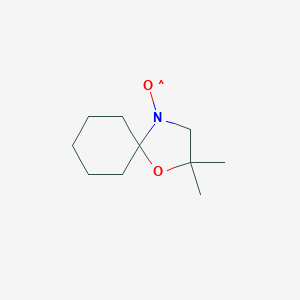

2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Spirocyclohexane doxyl (2-SP) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be used as a spin label for studying the structure and dynamics of macromolecules, as well as a redox-active compound for catalysis and energy storage applications. In

Mecanismo De Acción

As a nitroxide radical, 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) can undergo redox reactions with other molecules in the environment. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also act as a catalyst for redox reactions, such as the oxidation of alcohols to aldehydes or ketones.

Biochemical and Physiological Effects:

Studies have shown that 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) can affect various biochemical and physiological processes. It has been shown to protect cells from oxidative stress and improve mitochondrial function. It can also modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) is its stability and ease of use as a spin label. It has a long half-life and can be easily synthesized and attached to macromolecules. However, its reactivity can also be a limitation, as it can react with other molecules in the environment and interfere with the biological process being studied. Additionally, its redox activity can complicate the interpretation of ESR data.

Direcciones Futuras

There are several future directions for research involving 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl). One area of interest is in the development of new spin labeling techniques that can improve the spatial and temporal resolution of ESR measurements. Another area of interest is in the use of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) as a redox-active compound for energy storage applications, such as in batteries or supercapacitors. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) and its potential therapeutic applications.

In conclusion, 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) is a versatile molecule that has found wide application in scientific research. Its unique properties as a spin label and redox-active compound make it a valuable tool for studying the structure and function of biological macromolecules, as well as for catalysis and energy storage applications. While there are limitations to its use, continued research into its properties and applications holds great promise for advancing our understanding of the biological and physical sciences.

Métodos De Síntesis

The synthesis of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with cyclohexanone and subsequent reduction with sodium borohydride. The resulting product is a spirocyclic compound with a nitroxide group attached to the cyclohexane ring. The synthesis method has been well-established and can be easily scaled up for large-scale production.

Aplicaciones Científicas De Investigación

2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) has been widely used as a spin label for studying the structure and dynamics of macromolecules such as proteins, nucleic acids, and membranes. It can be attached to specific sites within the macromolecule and its electron spin resonance (ESR) signal can be used to monitor changes in the local environment. This allows researchers to gain insight into the conformational changes and interactions that occur during biological processes.

Propiedades

Número CAS |

133906-30-6 |

|---|---|

Fórmula molecular |

C10H18NO2 |

Peso molecular |

184.26 g/mol |

InChI |

InChI=1S/C10H18NO2/c1-9(2)8-11(12)10(13-9)6-4-3-5-7-10/h3-8H2,1-2H3 |

Clave InChI |

UVBNRAJQMQGVPO-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2(O1)CCCCC2)[O])C |

SMILES canónico |

CC1(CN(C2(O1)CCCCC2)[O])C |

Otros números CAS |

133906-30-6 |

Sinónimos |

2-CHDO 2-spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.